molecular formula C10H10OS B8683454 5-(methoxymethyl)-1-benzothiophene

5-(methoxymethyl)-1-benzothiophene

Cat. No.: B8683454
M. Wt: 178.25 g/mol
InChI Key: MQLGWLTZVQVWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(methoxymethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by a benzene ring fused to a thiophene ring, with a methoxymethyl group attached to the 5-position of the thiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-1-benzothiophene can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by a decyanation reaction . Another method includes the use of aryne intermediates with alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(methoxymethyl)-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .

Scientific Research Applications

5-(methoxymethyl)-1-benzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, benzothiophene derivatives have been shown to inhibit enzymes like cholinesterases, which are involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the methoxymethyl group.

    5-Methoxybenzo[b]thiophene: Similar structure but with a methoxy group instead of a methoxymethyl group.

    2,3-Dimethylbenzo[b]thiophene: A derivative with methyl groups at the 2 and 3 positions.

Uniqueness

5-(methoxymethyl)-1-benzothiophene is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

5-(methoxymethyl)-1-benzothiophene

InChI

InChI=1S/C10H10OS/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-6H,7H2,1H3

InChI Key

MQLGWLTZVQVWRV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=C1)SC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of powdered KOH (18.9 g, 0.336 mol) in dimethylsulfoxide (100 ml) was added 5-hydroxymethylbenzo[b]thiophene (13.8 g, 0.084 mol) in 25 ml of dimethylsulfoxide. Then methyl iodide (23.9 g, 0.168 mol) was added dropwise at ambient temperature over several minutes. Stirring was continued for 11/2 hours. The mixture was filtered, diluted with water (150 ml) and extracted with methylene chloride (200 ml) in three portions. The combined extracts were washed with water, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. This gave 14.1 g of amber liquid. Distillation gave 10.47 g of colorless liquid, b.p. 2.2 mm Hg 110°-111° C. (Yield 70%).
Name
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
23.9 g
Type
reactant
Reaction Step Three
Yield
70%

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